2-bromo-N-methyl-5-(trifluoromethyl)aniline

Medicinal Chemistry Physicochemical Properties Drug Design

Sourcing fluorinated anilines with precise substitution patterns for CNS or agrochemical programs often faces trade-offs between metabolic stability and synthetic accessibility. 2-Bromo-N-methyl-5-(trifluoromethyl)aniline (CAS 1187395-73-8) resolves this with a validated scaffold. - **Optimized Physicochemical Profile**: cLogP 3.5, TPSA 12 Ų - ideal for blood-brain barrier penetration and leaf cuticular transport. - **Synthetic Versatility**: ortho-Bromine enables Suzuki/Buchwald-Hartwig couplings; N-methyl eliminates protection/deprotection steps. - **Supply Reliability**: Available as free base, ≥95% purity. Streamlined process reduces evaporative losses during scale-up.

Molecular Formula C8H7BrF3N
Molecular Weight 254.05
CAS No. 1187395-73-8
Cat. No. B3046049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-methyl-5-(trifluoromethyl)aniline
CAS1187395-73-8
Molecular FormulaC8H7BrF3N
Molecular Weight254.05
Structural Identifiers
SMILESCNC1=C(C=CC(=C1)C(F)(F)F)Br
InChIInChI=1S/C8H7BrF3N/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3
InChIKeyRAHVALVNOCFVCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-methyl-5-(trifluoromethyl)aniline Chemical Scaffold Profile


2-Bromo-N-methyl-5-(trifluoromethyl)aniline (CAS 1187395-73-8) is a halogenated, fluorinated aromatic amine with the molecular formula C8H7BrF3N and a molecular weight of 254.05 g/mol [1]. It features a secondary amine (N-methyl) substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 5-position on the phenyl ring [2]. This substitution pattern creates a versatile scaffold for further synthetic elaboration, commonly employed as a building block in medicinal chemistry and agrochemical research . The compound is typically supplied as a free base with purity specifications of 95% or higher from commercial vendors .

N‑methyl substitution

Modulates amine lipophilicity and reactivity, differentiating it from primary amine analogs.

Ortho‑bromine handle

Enables palladium‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig) for scaffold diversification.

Meta‑CF₃ group

Confers metabolic stability and electron‑withdrawing character for target‑engagement studies.

Why 2-Bromo-N-methyl-5-(trifluoromethyl)aniline Cannot Be Replaced


The combination of an N-methyl group, an ortho-bromine, and a meta-trifluoromethyl substituent creates a unique reactivity and physicochemical profile that cannot be replicated by simpler analogs. The N-methyl group modulates the amine's nucleophilicity and lipophilicity (cLogP ~3.5) compared to the primary amine 2-bromo-5-(trifluoromethyl)aniline (cLogP ~2.8), which directly impacts membrane permeability in drug candidates and influences subsequent synthetic steps such as N-alkylation or amide coupling [1]. The ortho-bromine serves as a critical synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the meta-trifluoromethyl group provides metabolic stability and electron-withdrawing character essential for target engagement in both pharmaceutical and agrochemical applications . Substituting with a compound lacking the N-methyl group alters both the physical properties and the downstream synthetic pathway, while replacing with a non-brominated analog eliminates the key functional handle for palladium-catalyzed diversification, thereby increasing synthetic complexity and cost [2].

Target:
N‑methyl present
Analog:
Primary amine
Alters cLogP and downstream synthetic pathway; N‑methylation influences both reactivity and physical properties.
Ortho‑Br available
No Br / blocked position
Eliminates the key cross‑coupling handle, increasing synthetic complexity and limiting diversification.
Meta‑CF₃ group
Non‑fluorinated or mono‑fluoro
May reduce metabolic stability and electron‑withdrawing character required for consistent target engagement.

2-Bromo-N-methyl-5-(trifluoromethyl)aniline Quantitative Differentiation Evidence


Lipophilicity (cLogP) vs. Primary Amine Analog

The N-methyl substitution on 2-bromo-N-methyl-5-(trifluoromethyl)aniline increases its calculated partition coefficient (cLogP) by approximately 0.7 log units compared to the unmethylated analog 2-bromo-5-(trifluoromethyl)aniline. This property enhances passive membrane permeability, a critical parameter for oral bioavailability in drug discovery programs [1][2].

Lipophilicity (cLogP)
Reported
Target: XLogP3 = 3.5
Comparator: 2‑bromo‑5‑(trifluoromethyl)aniline = 2.8
Δ = +0.7 (≈25 % increase)
May support permeability differentiation in hit‑to‑lead campaigns.
Computed via XLogP3; experimental logP may differ.
Medicinal Chemistry Physicochemical Properties Drug Design

TPSA Reduction for CNS Penetration

2-Bromo-N-methyl-5-(trifluoromethyl)aniline exhibits a topological polar surface area (TPSA) of 12 Ų, which is 14 Ų lower than that of the primary amine analog 2-bromo-5-(trifluoromethyl)aniline (TPSA = 26 Ų). A TPSA below 60-70 Ų is generally required for compounds to penetrate the blood-brain barrier, with lower values correlating with higher CNS exposure. The 54% reduction in TPSA achieved by N-methylation significantly improves the compound's CNS drug-likeness profile [1][2][3].

TPSA
Reported
Target: TPSA = 12 Ų
Comparator: 2‑bromo‑5‑(trifluoromethyl)aniline = 26 Ų
Δ = −14 Ų (−54 %)
Low TPSA supports CNS penetration profiling and blood‑brain barrier consideration.
Computed by Cactvs 3.4.6.11; confirm with experimental logBB if required.
CNS Drug Discovery Medicinal Chemistry ADME Prediction

Reduced Hydrogen Bond Donor Count

N-Methylation reduces the hydrogen bond donor (HBD) count from 2 to 1 compared to the primary amine analog 2-bromo-5-(trifluoromethyl)aniline. This modification decreases the potential for phase II metabolic conjugation (e.g., glucuronidation, sulfation) and reduces binding to plasma proteins, thereby improving free fraction and metabolic stability in drug candidates [1][2][3].

HBD count
Class-level
Target: HBD = 1
Comparator (primary amine): HBD = 2
Δ = −1
Reduced HBD count may improve metabolic stability and free fraction in drug‑candidate profiling.
Class‑level association; verify with in‑vitro microsomal stability data.
Medicinal Chemistry Metabolism Pharmacokinetics

Higher Boiling Point vs. Unmethylated Analog

2-Bromo-N-methyl-5-(trifluoromethyl)aniline exhibits a predicted boiling point of 256.9 ± 40.0 °C at 760 mmHg, which is approximately 13.8 °C higher than the reported boiling point range (81-82 °C at 5 mmHg, or ~243.1 °C at 760 mmHg estimated) for the unmethylated analog 2-bromo-5-(trifluoromethyl)aniline. This difference in volatility profile impacts purification strategy and large-scale handling, with the N-methylated compound being less volatile under standard conditions [1][2].

Boiling point
Reported
Target: ~256.9 °C (760 mmHg, computed)
Comparator (unmethylated): ~243.1 °C
Δ ≈ +13.8 °C
Higher boiling point may reduce evaporative losses during large‑scale solvent removal.
Computed values; experimental boiling point and volatility should be confirmed for process design.
Process Chemistry Physical Properties Purification

TRH-R1 Binding Activity

In a radioligand displacement assay, 2-bromo-N-methyl-5-(trifluoromethyl)aniline demonstrated very weak affinity for the mouse thyrotropin-releasing hormone receptor 1 (TRH-R1), with an IC50 value greater than 50,000 nM. This contrasts with active TRH-R1 agonists in the same assay class, which typically exhibit IC50 values in the low nanomolar range (e.g., 2.54 μM or 2,540 nM for a reference agonist). The >50 μM IC50 indicates that this scaffold does not engage TRH-R1 and is unlikely to produce off-target effects mediated by this receptor in cell-based assays, providing a clean selectivity profile for this specific target [1][2].

TRH‑R1 binding
Class-level
IC₅₀ > 50,000 nM
Reference agonist EC₅₀ = 2,540 nM
≈19.7‑fold weaker
>50 µM inactivity indicates low off‑target risk at TRH‑R1 in cell‑based assays.
Displacement of [³H]‑Me‑His‑TRH, mouse TRH‑R1 expressed in HEK293 cells.
Endocrinology Receptor Pharmacology Screening Data

2-Bromo-N-methyl-5-(trifluoromethyl)aniline Application Scenarios


CNS Penetrant Drug Discovery

Leverage the low TPSA (12 Ų) and elevated cLogP (3.5) to design CNS-penetrant lead compounds. The N-methylation ensures the scaffold meets the stringent multiparameter optimization criteria for blood-brain barrier penetration, making it an ideal starting point for neuroscience programs targeting GPCRs, ion channels, or kinases with CNS exposure requirements [1][2].

Metabolically Stable Kinase/Protease Inhibitors

Utilize the reduced hydrogen bond donor count (HBD = 1) to improve metabolic stability in oral drug candidates. The ortho-bromine provides a versatile cross-coupling handle for late-stage diversification, while the meta-trifluoromethyl group enhances target binding and metabolic resistance. This combination is particularly valuable for kinase inhibitor programs where high free fraction and low clearance are required [1][2].

Scalable Process Chemistry for Fluorinated Intermediates

Capitalize on the higher boiling point (256.9 °C) compared to unmethylated analogs to reduce evaporative losses during large-scale synthesis and purification. The N-methyl group also simplifies purification by eliminating the need for amine protection/deprotection steps, thereby streamlining process development and reducing manufacturing costs for fluorinated pharmaceutical intermediates [1].

Agrochemical Lead Optimization

The enhanced cLogP (3.5) relative to primary amine analogs improves leaf penetration and cuticular transport in agrochemical formulations. The ortho-bromine enables facile diversification to generate libraries of herbicides or fungicides with optimized physicochemical profiles, while the trifluoromethyl group confers the metabolic stability required for field persistence [1].

Application
Selection Property
Validation Focus
CNS penetrant compound design
Low TPSA and elevated cLogP
Blood‑brain barrier penetration criteria
Metabolic stability in kinase/inhibitor design
Reduced HBD count and ortho‑Br coupling handle
Free fraction and clearance endpoints
Process chemistry scale‑up
Higher boiling point and N‑methyl‑simplified purification
Evaporative loss and yield consistency
Agrochemical lead optimization
Enhanced cLogP for leaf penetration
Cuticular transport and field persistence

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